molecular formula C11H14O B8662221 4-Cyclopropyl-2,6-dimethylphenol

4-Cyclopropyl-2,6-dimethylphenol

Cat. No.: B8662221
M. Wt: 162.23 g/mol
InChI Key: VHHSKDOVZHJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2,6-dimethylphenol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-cyclopropyl-2,6-dimethylphenol

InChI

InChI=1S/C11H14O/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9,12H,3-4H2,1-2H3

InChI Key

VHHSKDOVZHJECP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc(C2CC2)cc(C)c1O[Si](C)(C)C(C)(C)C
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Synthesis routes and methods II

Procedure details

To a suspension of (4-bromo-2,6-dimethylphenoxy)tert-butyldimethylsilane (668 mg, 2.12 mmol) and tetrakis(triphenylphosphine)palladium (122 mg, 0.11 mmol) in THF (20 mL) was added cyclopropyl zinc chloride (28.0 mL, 11.2 mmol). The mixture was heated at 80° C. for 24 h and cooled to room temperature. The reaction was passed through a short pad of SiO2 to remove the catalyst and the solution was concentrated to oil. The resulting oil was diluted in EtOAc (100 mL), washed with brine (100 mL), dried with Na2SO4, and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=90:10) yielded 370 mg (63%) of tert-butyl(4-cyclopropyl-2,6-dimethylphenoxy)dimethylsilane. To tert-butyl(4-cyclopropyl-2,6-dimethylphenoxy)dimethylsilane (320 mg, 1.16 mmol) in THF (10 mL) was added a solution of tetrabutylammonium fluoride (5.0 mL, 1 M in THF, 5.0 mmol) and acetic acid (0.40 mL). The reaction was stirred at room temperature for 3 h and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=85:15) yielded 175 mg (93%) of 4-cyclopropyl-2,6-dimethylphenol as a light yellow oil.
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tert-butyl(4-cyclopropyl-2,6-dimethylphenoxy)dimethylsilane
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320 mg
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0.4 mL
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10 mL
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